4-Bromo-5-propylthiazol-2-amine
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Overview
Description
4-Bromo-5-propylthiazol-2-amine is a heterocyclic organic compound with the molecular formula C6H9BrN2S and a molecular weight of 221.12 g/mol . This compound features a thiazole ring substituted with a bromine atom at the 4-position and a propyl group at the 5-position. Thiazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry .
Preparation Methods
The synthesis of 4-Bromo-5-propylthiazol-2-amine typically involves the reaction of appropriate thiazole precursors with brominating agents. One common method includes the bromination of 5-propylthiazol-2-amine using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination.
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields .
Chemical Reactions Analysis
4-Bromo-5-propylthiazol-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, and reduction reactions can modify the thiazole ring or the substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and catalysts like palladium for coupling reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Bromo-5-propylthiazol-2-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential antimicrobial, antifungal, and anticancer activities.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industrial Applications: Thiazole derivatives are used in the synthesis of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-propylthiazol-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites or interact with receptors to modulate their activity . The exact pathways and targets depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
4-Bromo-5-propylthiazol-2-amine can be compared with other thiazole derivatives, such as:
4-(4-Bromophenyl)-thiazol-2-amine: This compound has a bromophenyl group instead of a propyl group and exhibits different biological activities.
2,4-Disubstituted Thiazoles: These compounds have substitutions at the 2 and 4 positions of the thiazole ring and show a wide range of biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C6H9BrN2S |
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Molecular Weight |
221.12 g/mol |
IUPAC Name |
4-bromo-5-propyl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C6H9BrN2S/c1-2-3-4-5(7)9-6(8)10-4/h2-3H2,1H3,(H2,8,9) |
InChI Key |
RDCZZGWYZDFAFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N=C(S1)N)Br |
Origin of Product |
United States |
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